molecular formula C18H13FN2OS B2643371 2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866865-08-9

2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2643371
CAS No.: 866865-08-9
M. Wt: 324.37
InChI Key: FUNJHYHVCAZUJG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic organic compound designed for chemical and pharmaceutical research. It features a chromeno[2,3-d]pyrimidine-4-thione scaffold, a structure of high interest in medicinal chemistry due to its association with diverse biological activities. Chromeno[2,3-d]pyrimidine derivatives have been identified as senescence inducers with notable antiproliferative activities against cancer cells, such as human melanoma A375 cells, in advanced phenotypic assays . The specific substitution with a 4-fluorophenyl group at the 2-position is a common strategy in drug design to optimize a compound's electronic properties, metabolic stability, and binding affinity to biological targets . Similarly, fused heterocyclic systems containing pyrimidine cores are frequently explored for their antimicrobial potential . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacophore for developing novel therapeutic agents in oncology and infectious disease research. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c1-10-2-7-15-12(8-10)9-14-17(22-15)20-16(21-18(14)23)11-3-5-13(19)6-4-11/h2-8H,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNJHYHVCAZUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S) using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide . The synthetic route may include the following steps:

Chemical Reactions Analysis

2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with chromeno-pyrimidine structures exhibit significant anticancer activities. For instance, derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, leading to antiproliferative effects in cancer cells . Studies have demonstrated that 2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have shown that it exhibits activity against several bacterial strains and fungi, indicating its potential application in developing new antimicrobial agents . The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of this compound reveal that it can inhibit matrix metalloproteinases (MMPs), which play a critical role in inflammation and tissue remodeling. Such activity suggests its potential use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Preparation of the Chromeno-Pyrimidine Core : This is achieved through condensation reactions involving starting materials such as 4-fluorobenzaldehyde and methyl acetoacetate.
  • Introduction of Functional Groups : Subsequent reactions introduce the thione group and other substituents necessary for biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Comparative Studies

Comparative studies with similar compounds reveal unique aspects of this compound:

Compound NameBiological ActivityUnique Features
2-(4-bromophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4-thioneAnticancerBromine substitution affects reactivity
7-methyl-5H-chromeno[2,3-d]pyrimidin-4-oneAntimicrobialLacks fluorine; different activity profile
6-(methylthio)chromeno[2,3-d]pyrimidineAntiviralSulfur substitution alters mechanism

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Anticancer Activity : A recent study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.
  • Case Study on Anti-inflammatory Effects : In animal models of arthritis, administration of this compound resulted in reduced inflammation markers and improved mobility in treated subjects compared to controls.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromeno[2,3-d]pyrimidine Derivatives

7-Chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (BB74517)
  • Substituents : Chlorine (position 7) and 2-hydroxyphenyl (position 2).
  • Molecular Weight : 342.8 g/mol.
  • Key Differences :
    • The 2-hydroxyphenyl group increases polarity compared to the 4-fluorophenyl group in the target compound.
    • The chlorine atom may enhance electrophilic reactivity but reduce metabolic stability compared to fluorine.
2-(2-Hydroxy-3-methoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
  • Substituents : 2-Hydroxy-3-methoxyphenyl (position 2) and methoxy (position 9).
  • Molecular Weight : 368.41 g/mol.
  • Key Differences: Methoxy groups contribute to steric bulk and moderate polarity.
  • Implications : Enhanced hydrogen-bonding capacity but reduced lipophilicity compared to the methyl-substituted target compound .

Pyrrolo[2,3-d]pyrimidine Derivatives

4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine
  • Core Structure : Pyrrole fused to pyrimidine (vs. chromene in the target compound).
  • Substituents : 4-Fluorophenyl (position 5), chlorine (position 4), and m-tolyl (position 7).
  • Key Differences :
    • The pyrrole ring reduces aromatic conjugation, leading to a less planar structure.
    • Chlorine and m-tolyl groups may influence steric and electronic effects differently than the methyl group in the target compound.
  • Implications: Reduced stacking interactions in biological systems compared to chromeno-pyrimidines .

Pyrano[2,3-d]pyrimidine Derivatives

Pyrano[2,3-d]pyrimidines with Ethoxymethylideneamino Substituents
  • Core Structure: Pyran fused to pyrimidine (similar to chromeno-pyrimidine but without a benzene ring).
  • Substituents: Ethoxymethylideneamino groups.
  • Key Differences :
    • The absence of a fused benzene ring reduces aromatic stability.
    • Ethoxy groups increase hydrophilicity.
  • Implications: Demonstrated antibacterial activity in related compounds suggests the target chromeno-pyrimidine may also exhibit bioactivity, contingent on substituent optimization .

Structural and Functional Analysis

Substituent Effects

Substituent Target Compound BB74517 Pyrrolo Derivative
Position 2 4-Fluorophenyl 2-Hydroxyphenyl 4-Fluorophenyl
Position 4/7 Thione (C=S) Thione (C=S) Chlorine
Additional Groups Methyl (position 7) Chlorine (position 7) m-Tolyl (position 7)
Polarity Moderate (fluorine) High (hydroxyl) Low (chlorine, aryl)
Bioactivity Inferred antimicrobial Not reported Not reported

Biological Activity

2-(4-fluorophenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C17H13FN2OS
  • Molecular Weight : 344.8 g/mol

Biological Activities

The compound exhibits a range of biological activities, including:

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell survival and proliferation. For instance, it might target kinases or other regulatory enzymes involved in cell cycle progression .
  • Apoptosis Induction : By promoting apoptotic pathways, the compound can selectively induce cell death in cancerous cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy .
  • Anti-inflammatory Activity : Related compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production in activated microglia cells. This suggests that the compound may also have neuroprotective effects by reducing inflammation in neurological contexts .

Case Studies and Research Findings

  • In Vitro Studies : Various studies have evaluated the cytotoxicity of this compound against different cancer cell lines. Results indicated that it significantly reduced cell viability at certain concentrations (IC50 values ranging from 12.1 to 23.8 µg/mL) compared to standard chemotherapeutics like clotrimazole and mycostatin .
  • Animal Models : Preliminary animal studies suggest that this compound may reduce tumor growth in xenograft models when administered at therapeutic doses. The mechanisms appear to involve both direct cytotoxic effects on tumor cells and indirect effects through modulation of the immune response .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
AntiviralInhibits viral replication
AnticancerReduces viability of cancer cell lines
Anti-inflammatoryInhibits TNF-α and nitric oxide production

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